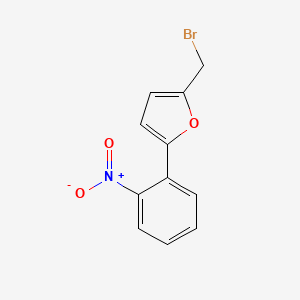

2-(Bromomethyl)-5-(2-nitrophenyl)furan

Description

The Furan (B31954) Nucleus: A Versatile Heterocycle in Contemporary Organic Synthesis

The furan nucleus, a five-membered aromatic heterocycle containing an oxygen atom, is a cornerstone of modern organic synthesis. smolecule.combiosynth.comnih.gov Its unique electronic structure, characterized by a resonance energy significantly lower than that of benzene, imparts a distinct reactivity profile. smolecule.com This allows furan to participate in a wide array of chemical transformations, acting not only as an aromatic system in electrophilic substitution reactions but also as a diene in cycloaddition reactions, such as the Diels-Alder reaction. smolecule.com

This versatility makes furan an exceptional precursor for a diverse range of molecular architectures. smolecule.combiosynth.com It can be readily converted into other important structural motifs, including pyrroles, thiophenes, and various acyclic and alicyclic compounds through ring-opening and rearrangement reactions. smolecule.com The ability to readily functionalize the furan ring allows chemists to introduce a variety of substituents, further expanding its synthetic utility and making it a key starting material for complex natural products and other intricate molecular targets. biosynth.comnih.gov

Significance of Multifunctionalized Furan Derivatives in Modern Chemical Research

The strategic placement of multiple functional groups on the furan ring leads to highly valuable multifunctionalized derivatives. acs.org These compounds are of immense interest in modern chemical research, particularly in medicinal chemistry and material science. biosynth.comwikipedia.org The introduction of different substituents can modulate the electronic properties, solubility, and biological activity of the parent furan.

For instance, furan derivatives are integral components of numerous biologically active molecules, exhibiting a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. wikipedia.orgsigmaaldrich.com The specific nature and relative positions of the functional groups are crucial in determining the molecule's interaction with biological targets. In material science, the unique photophysical properties of certain furan derivatives are being explored for applications in organic electronics. biosynth.com The development of efficient synthetic methods to access these multifunctional compounds is a dynamic area of research, enabling the exploration of new chemical space and the discovery of novel therapeutic agents and materials.

Positioning of 2-(Bromomethyl)-5-(2-nitrophenyl)furan within the Landscape of Substituted Furan Chemistry

This compound is a prime example of a multifunctionalized furan derivative designed for synthetic utility. This compound features two key functional groups that dictate its reactivity and potential applications.

The bromomethyl group at the 2-position is a highly reactive electrophilic handle. It is susceptible to nucleophilic substitution reactions, allowing for the facile introduction of a wide range of other functional groups. This makes it an excellent building block for elaborating the molecular structure.

The 2-nitrophenyl group at the 5-position serves two main purposes. Firstly, it significantly influences the electronic properties of the furan ring. The nitro group is a strong electron-withdrawing group, which can affect the reactivity of the furan core in various transformations. Secondly, the nitro group itself can be chemically modified, for example, through reduction to an amino group, which can then participate in further reactions, such as amide bond formation or the construction of new heterocyclic rings.

The synthesis of this specific compound is not widely documented, but it can be envisioned through established synthetic strategies in furan chemistry. A plausible route would involve the creation of a 2-aryl-5-methylfuran intermediate, followed by a selective benzylic bromination of the methyl group. The arylation of the furan ring could be achieved through cross-coupling reactions, such as the Suzuki coupling, which is a powerful method for forming carbon-carbon bonds. For instance, a 2-bromo-5-methylfuran (B145496) could be coupled with 2-nitrophenylboronic acid. Alternatively, methods like the Paal-Knorr synthesis could be employed, starting from a suitably substituted 1,4-dicarbonyl compound. wikipedia.org

Once synthesized, this compound is primed to be a versatile intermediate. Its dual functionality allows for sequential and selective reactions, making it a valuable tool for constructing complex molecules with potential applications in medicinal chemistry and other areas of chemical research.

Properties

Molecular Formula |

C11H8BrNO3 |

|---|---|

Molecular Weight |

282.09 g/mol |

IUPAC Name |

2-(bromomethyl)-5-(2-nitrophenyl)furan |

InChI |

InChI=1S/C11H8BrNO3/c12-7-8-5-6-11(16-8)9-3-1-2-4-10(9)13(14)15/h1-6H,7H2 |

InChI Key |

XZZZECYENXUTSB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(O2)CBr)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Mechanistic Investigations and Reaction Pathways of 2 Bromomethyl 5 2 Nitrophenyl Furan

Mechanistic Pathways of Bromomethyl Furan (B31954) Reactivity

The reactivity of the bromomethyl group in 2-(bromomethyl)-5-(2-nitrophenyl)furan is a focal point of its chemistry, offering pathways for diverse functionalization. The carbon-bromine bond is polarized, rendering the methylene (B1212753) carbon electrophilic and susceptible to attack by nucleophiles. Furthermore, the bond is relatively weak, allowing for homolytic cleavage to form radical intermediates under appropriate conditions. The adjacent furan ring plays a crucial electronic role, stabilizing intermediates through resonance, which significantly influences the mechanistic pathways.

Nucleophilic substitution is a primary reaction pathway for the bromomethyl group, proceeding mainly via SN1 or SN2 mechanisms. wikipedia.org The operative mechanism is determined by factors such as the nature of the nucleophile, the solvent, and the stability of potential intermediates.

The SN2 (Substitution Nucleophilic Bimolecular) mechanism involves a concerted, single-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs. youtube.com This reaction proceeds through a trigonal bipyramidal transition state and results in the inversion of stereochemistry if the carbon were chiral. For this compound, the SN2 pathway is viable, particularly with strong, unhindered nucleophiles in polar aprotic solvents. The accessibility of the methylene carbon to nucleophilic attack is a key factor. chemguide.co.uk

The SN1 (Substitution Nucleophilic Unimolecular) mechanism is a two-step process. The first and rate-determining step is the spontaneous dissociation of the leaving group (Br⁻) to form a carbocation intermediate. chemguide.co.uk This is followed by a rapid attack of the nucleophile on the carbocation. This pathway is favored with weak nucleophiles in polar protic solvents, which can solvate both the leaving group and the carbocation. The viability of the SN1 mechanism for this compound hinges on the stability of the resulting carbocation: 5-(2-nitrophenyl)furan-2-ylmethyl cation. This cation is significantly stabilized by resonance, as the positive charge can be delocalized into the furan ring, akin to a benzylic carbocation. This stabilization lowers the activation energy for its formation, making the SN1 pathway competitive under certain conditions.

| Mechanism | Key Features | Favorable Conditions for this compound | Intermediate |

|---|---|---|---|

| SN2 | Single step (concerted), bimolecular kinetics, backside attack, inversion of stereochemistry. | Strong, unhindered nucleophiles (e.g., OH⁻, CN⁻); Polar aprotic solvents (e.g., acetone, DMSO). | Pentacoordinate transition state. |

| SN1 | Two steps, unimolecular kinetics (rate-determining step is carbocation formation), results in racemization. | Weak nucleophiles (e.g., H₂O, ROH); Polar protic solvents (e.g., ethanol, water). | Resonance-stabilized carbocation. |

Beyond ionic pathways, the bromomethyl group can undergo transformations involving radical intermediates. A radical is an atom or molecule with an unpaired electron, typically formed through homolytic bond cleavage. researchgate.net For this compound, the C-Br bond can be cleaved using radical initiators (like AIBN) or photolysis to generate a 5-(2-nitrophenyl)furan-2-ylmethyl radical.

Formation: R-CH₂Br → R-CH₂• + Br• (where R = 5-(2-nitrophenyl)furan-2-yl)

This radical intermediate is, like the carbocation, stabilized by resonance with the furan ring, which increases its lifetime and allows it to participate in subsequent reactions. Radical reactions often proceed via a chain mechanism involving initiation, propagation, and termination steps. researchgate.net

Key Radical Reactions:

Reduction (Dehalogenation): In the presence of a radical reducing agent, such as tributyltin hydride (Bu₃SnH), the bromine atom can be replaced with a hydrogen atom. libretexts.org

Propagation Step 1: Bu₃Sn• + R-CH₂Br → Bu₃SnBr + R-CH₂•

Propagation Step 2: R-CH₂• + Bu₃SnH → R-CH₃ + Bu₃Sn•

Coupling Reactions: The furan-ylmethyl radical can couple with other radicals or add to unsaturated systems, forming new carbon-carbon bonds. nih.gov This is a powerful method for building more complex molecular architectures.

The involvement of radical intermediates provides a synthetic route that is complementary to nucleophilic substitution, often demonstrating different reactivity and selectivity. nih.gov

Mechanistic Insights into Furan Ring Transformations

The furan ring itself is an active participant in a variety of chemical transformations. Its aromatic character is less pronounced than that of benzene, making it more reactive and susceptible to reactions that can disrupt the aromatic system, such as cycloadditions and ring-opening. wikipedia.org

Furan undergoes electrophilic aromatic substitution (SEAr) more readily than benzene. pearson.compearson.com The heteroatom, oxygen, donates electron density into the ring, activating it towards electrophilic attack. Substitution occurs preferentially at the C2 (α) position because the carbocation intermediate (sigma complex or arenium ion) formed upon attack at this position is more resonance-stabilized than the intermediate from attack at the C3 (β) position. pearson.comquora.com

In this compound, both α-positions are already substituted. Therefore, any further SEAr would have to occur at the C3 or C4 positions. The directing effects of the existing substituents must be considered:

-CH₂Br group: The bromine atom is electron-withdrawing inductively, which deactivates the ring. However, the methylene group is generally considered weakly activating or neutral in terms of resonance.

- (2-nitrophenyl) group: This is a strong electron-withdrawing and deactivating group due to the nitro group's influence.

| Position of Attack | Intermediate Stability | Directing Influence |

|---|---|---|

| C2 / C5 (α-positions) | Most stable intermediate (charge delocalized over 3 atoms including oxygen). | Preferred for unsubstituted furan. pearson.com |

| C3 / C4 (β-positions) | Less stable intermediate (charge delocalized over 2 carbon atoms). | Possible on the substituted furan, but deactivated by existing groups. |

The reduced aromaticity of furan allows it to act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. mdpi.com This reaction involves the interaction of the highest occupied molecular orbital (HOMO) of the furan (diene) with the lowest unoccupied molecular orbital (LUMO) of a dienophile, forming a six-membered ring, typically an oxabicyclic adduct. mdpi.com

For this compound, the presence of the electron-withdrawing 2-nitrophenyl group at the C5 position significantly lowers the energy of the furan's HOMO. This reduces its reactivity in normal-electron-demand Diels-Alder reactions, which are favored by electron-rich dienes. rsc.org Consequently, harsher reaction conditions or highly reactive, electron-deficient dienophiles (e.g., maleic anhydride, N-phenylmaleimide) would be required to facilitate the cycloaddition. mdpi.comacs.org

The mechanism is typically concerted and pericyclic, though it can be asynchronous. nih.gov The stereoselectivity of the reaction often favors the formation of the endo product due to secondary orbital interactions, although the exo product is usually more thermodynamically stable. mdpi.comnih.gov

Furan and its derivatives are susceptible to oxidative cleavage, a reaction that transforms the cyclic structure into linear, difunctionalized compounds. This process is synthetically valuable for accessing butene-1,4-dione derivatives and other useful synthons. rsc.org

The mechanism of oxidative ring-opening often begins with the dearomatization of the furan ring. For example, reaction with an oxidant like N-Bromosuccinimide (NBS) in the presence of an alcohol can lead to the formation of a 2,5-dialkoxy-2,5-dihydrofuran intermediate. researchgate.net This intermediate can then undergo hydrolysis or other reactions to cleave the ring.

Another common method is ozonolysis. Ozone (O₃) attacks the electron-rich double bonds of the furan ring in a [3+2] cycloaddition to form a primary ozonide (molozonide). This unstable intermediate rapidly rearranges to a more stable secondary ozonide, which can then be worked up under reductive (e.g., with dimethyl sulfide) or oxidative (e.g., with hydrogen peroxide) conditions to yield various dicarbonyl compounds. rsc.org The specific products obtained from this compound would depend on the exact reagents and reaction conditions employed.

Mechanistic Understanding of 2-Nitrophenyl Group Transformations

The 2-nitrophenyl group attached to the furan ring is a key functional moiety that dictates many of the chemical properties and reaction pathways of this compound. The electron-withdrawing nature of the nitro group influences the electronic characteristics of the entire molecule, and its susceptibility to chemical transformation provides a gateway to a variety of complex heterocyclic structures. Mechanistic investigations focus on understanding the stepwise processes involved in these transformations, particularly the reduction of the nitro group and subsequent intramolecular reactions.

The reduction of the nitro group is one of the most fundamental transformations of nitroaromatic compounds. This process can be achieved using a variety of reagents and catalytic systems, leading to several possible intermediates and final products. The reaction proceeds stepwise, typically through nitroso and hydroxylamino intermediates, before yielding the final amine. The specific outcome often depends on the choice of reducing agent and the reaction conditions. chemistry-chemists.com

Common reductive pathways include:

Catalytic Hydrogenation: This is a widely used method employing catalysts such as Palladium (Pd), Platinum (Pt), or Nickel (Ni) on a carbon support with hydrogen gas. It is generally a clean and efficient method for the complete reduction of the nitro group to an amino group.

Metal-Acid Reductions: Classic methods using metals like Tin (Sn), Iron (Fe), or Zinc (Zn) in the presence of a strong acid (e.g., HCl) are also effective for converting the nitro group to an amine.

Transfer Hydrogenation: Reagents like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) can serve as a source of hydrogen in the presence of a catalyst (e.g., Pd/C), offering a safer alternative to using hydrogen gas.

Selective Reductions: By carefully selecting the reagents and conditions, it is possible to stop the reduction at an intermediate stage. For instance, reduction with zinc dust in a neutral aqueous solution can yield the corresponding hydroxylamine.

The catalytic reductive carbonylation of aromatic nitro compounds represents an efficient method for preparing various nitrogen-containing heterocycles using carbon monoxide (CO) as a stoichiometric reductant. unimi.it Formate esters can also serve as effective CO sources in palladium-catalyzed reductive cyclizations of substituted nitro compounds. unimi.it

| Reagent/System | Primary Product | Typical Intermediate(s) |

|---|---|---|

| H₂, Pd/C | Amine (-NH₂) | Nitroso (-NO), Hydroxylamine (-NHOH) |

| Fe, HCl | Amine (-NH₂) | Nitroso (-NO), Hydroxylamine (-NHOH) |

| SnCl₂, HCl | Amine (-NH₂) | Nitroso (-NO), Hydroxylamine (-NHOH) |

| NaBH₄, NiCl₂ | Amine (-NH₂) | Nitroso (-NO), Hydroxylamine (-NHOH) |

| Zn, NH₄Cl | Hydroxylamine (-NHOH) | Nitroso (-NO) |

| Phenyl Formate, Pd catalyst | Cyclized Heterocycle (via Amine) | Nitroso (-NO), Nitrene intermediate |

The strategic positioning of the 2-nitrophenyl group relative to the furan ring and the bromomethyl substituent in this compound creates a perfect scaffold for intramolecular cyclization reactions. These reactions are typically initiated by the reduction of the nitro group to a nucleophilic species, such as an amine or hydroxylamine, which can then attack an electrophilic site within the same molecule.

One of the most common cyclization pathways involves the in-situ reduction of the nitro group to an amino group, followed by an intramolecular nucleophilic substitution. In this case, the newly formed 2-aminophenyl group can attack the electrophilic carbon of the bromomethyl group. This process, known as a cyclization-aromatization reaction, can lead to the formation of fused heterocyclic systems. For example, a 5-nitro-substituted furfuryl amide has been shown to undergo an unusual isomerization-cyclization reaction to provide a benzo unimi.itrsc.orgfuro[2,3-c]pyridin-3-one derivative. nih.gov

A plausible mechanistic pathway is as follows:

Reduction: The nitro group is reduced to an amino group (-NH₂), forming 2-(aminophenyl)-5-(bromomethyl)furan as a reactive intermediate.

Intramolecular Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group attacks the carbon atom of the bromomethyl group, which is a good electrophile.

Displacement: The bromide ion is displaced as a leaving group.

Proton Transfer: A final proton transfer step results in the formation of a stable, fused heterocyclic product, such as a furopyridine derivative.

Alternatively, under different conditions, reduction to a nitroso intermediate can lead to intramolecular ene reactions or other cycloadditions. ucl.ac.uk Another potential pathway involves the formation of a nitrene intermediate from the nitro group, which can then undergo intramolecular trapping. rsc.org

Kinetic Studies and Isotope Effects in Key Reaction Steps Involving the Compound

Kinetic studies are crucial for elucidating the detailed mechanism of a chemical reaction by providing information about reaction rates, the influence of reactant concentrations, temperature, and catalysts. For reactions involving this compound, kinetic analysis can help identify the rate-determining step and distinguish between proposed mechanistic pathways.

For instance, in a potential intramolecular cyclization reaction, the rate of the reaction could be monitored using techniques like UV-Vis spectroscopy, HPLC, or NMR spectroscopy by tracking the disappearance of the starting material or the appearance of the product over time. Kinetic studies on the reactions of hydroxyl radicals with furan and its derivatives have shown a negative temperature dependence, indicating that addition reactions dominate under those conditions. whiterose.ac.ukresearchgate.net Similar studies on the target compound could reveal whether the initial reduction of the nitro group or the subsequent nucleophilic attack is the slower, rate-limiting step.

Kinetic Isotope Effects (KIEs) are a powerful tool for probing the transition state of a reaction. This involves replacing an atom at a specific position in the reactant with one of its heavier isotopes (e.g., hydrogen with deuterium) and measuring the effect on the reaction rate. A significant change in the rate (a primary KIE) suggests that the bond to the isotopic atom is being broken or formed in the rate-determining step.

For the transformations of this compound, KIE studies could be designed to investigate several key steps. For example, in the context of a Brønsted acid-catalyzed reduction of the furan ring, intermolecular competition experiments between a silane (B1218182) (Et₃Si-H) and its deuterated analog (Et₃Si-D) can determine the KIE for the reduction step. nih.gov

| Reaction Step Investigated | Isotopic Substitution | Expected Outcome for kH/kD | Mechanistic Insight |

|---|---|---|---|

| Nucleophilic attack on bromomethyl group | Replace -CH₂Br with -CD₂Br | ~1 (No primary KIE) | C-Br bond breaking is not the rate-determining step; the nucleophilic attack is likely the slow step. |

| Proton transfer in cyclization | Use of deuterated solvent (e.g., D₂O) | >1 (Primary KIE) | A proton transfer is involved in the rate-determining step of the cyclization/aromatization process. |

| Catalytic reduction of nitro group | Use of D₂ gas instead of H₂ | >1 (Primary KIE) | Cleavage of the H-H (or D-D) bond is part of the rate-determining step in the catalytic cycle. |

Investigation of Catalytic Cycles and Intermediate Species in Synthesis and Transformation

Many of the synthesis and transformation reactions involving this compound rely on catalysts to proceed efficiently and selectively. Understanding the catalytic cycle—the sequence of elementary steps by which a catalyst facilitates a reaction—is essential for optimizing reaction conditions and developing new catalysts.

A plausible synthesis route for the parent compound involves a Suzuki cross-coupling reaction between a furan-based boronic acid or ester and a bromo-nitrophenyl derivative. nih.govresearchgate.net The catalytic cycle for such a palladium-catalyzed reaction generally involves three main stages:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., 2-bromo-1-nitrobenzene), inserting itself into the carbon-bromine bond to form a Pd(II) intermediate.

Transmetalation: The organoboron compound (e.g., 5-(bromomethyl)furan-2-yl)boronic acid) exchanges its organic group with the halide on the palladium complex. This step typically requires a base to activate the boronic acid.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the final product and regenerating the Pd(0) catalyst, which can then begin a new cycle.

Transformations of the compound also often involve catalytic processes. For example, the reductive cyclization of the nitro group can be catalyzed by palladium complexes. unimi.it In such a cycle, the Pd(0) species might coordinate with the nitro group and interact with a reducing agent (like CO or a formate). This can lead to the formation of a nitrene-palladium intermediate or other reactive species that facilitate the reduction and subsequent cyclization. unimi.it The investigation of these cycles often involves a combination of kinetic studies, spectroscopic identification of intermediates (e.g., via in-situ NMR or IR), and computational modeling. The presence of both a bromomethyl group and a nitro group offers multiple reaction sites, and the catalyst plays a crucial role in directing the reaction toward the desired pathway. cymitquimica.com

Synthetic Utility and Chemical Transformations of 2 Bromomethyl 5 2 Nitrophenyl Furan

Strategic Use as a Bifunctional Building Block in Complex Organic Molecule Construction

The synthetic potential of 2-(Bromomethyl)-5-(2-nitrophenyl)furan lies in its bifunctional nature. The molecule possesses two key points of reactivity that can be addressed selectively under different reaction conditions. The bromomethyl group at the 5-position of the furan (B31954) ring is a potent electrophile, readily participating in nucleophilic substitution reactions. This allows for the introduction of a wide variety of substituents. In parallel, the 2-nitrophenyl group at the 2-position offers a pathway to a different set of functionalities, most notably through the reduction of the nitro group to an amine.

This orthogonality is the cornerstone of its utility in the construction of complex molecules. Chemists can first exploit the reactivity of the bromomethyl group to build a significant portion of a target molecule and then, in a subsequent step, transform the nitro group to introduce new functionalities or to trigger cyclization reactions, leading to the formation of fused ring systems. This stepwise approach provides a high degree of control over the synthetic route, enabling the efficient assembly of intricate molecular frameworks that would be challenging to access through other methods.

Derivatization Strategies via the Bromomethyl Handle

The bromomethyl group is a key functional handle for the elaboration of the this compound core. Its susceptibility to nucleophilic attack allows for the formation of new carbon-carbon and carbon-heteroatom bonds, providing a gateway to a diverse array of derivatives.

The electrophilic nature of the bromomethyl group makes it an excellent substrate for a variety of carbon-carbon bond-forming reactions. These reactions are fundamental in organic synthesis for the construction of the carbon skeleton of complex molecules.

One of the most powerful methods for forging new C-C bonds is through cross-coupling reactions. While direct Suzuki or Negishi-type couplings with the bromomethyl group are not typical, it can be readily converted to other functionalities that are amenable to these reactions. For instance, reaction with cyanide ion would yield the corresponding nitrile, which can then be further elaborated.

More direct approaches involve the reaction of the bromomethyl group with stabilized carbanions, such as those derived from malonic esters or β-ketoesters, in classic alkylation reactions. These reactions, proceeding via an SN2 mechanism, allow for the extension of the carbon chain and the introduction of new functional groups. Wittig-type reactions, after conversion of the bromide to a phosphonium salt, provide a route to alkenes, further expanding the synthetic possibilities.

Table 1: Examples of C-C Bond Forming Reactions Utilizing the Bromomethyl Group

| Reaction Type | Reagent/Catalyst | Product Type |

| Alkylation | Malonic ester anions | Carboxylic acid derivatives |

| Alkylation | Cyanide | Nitriles |

| Wittig Reaction | Triphenylphosphine, Base | Alkenes |

| Baylis-Hillman | Aldehydes, DABCO | Allylic alcohols nih.gov |

The bromomethyl group is highly effective for the introduction of heteroatoms into the molecular structure. Nucleophilic substitution reactions with a wide range of heteroatom-centered nucleophiles proceed efficiently, leading to the formation of ethers, thioethers, amines, and other functional groups.

Reaction with alkoxides or phenoxides provides a straightforward route to ethers, while the use of thiols or thiolates yields thioethers. These reactions are typically carried out in the presence of a non-nucleophilic base to deprotonate the alcohol or thiol, generating the more reactive nucleophile.

The introduction of nitrogen functionalities is also readily achieved. Primary and secondary amines can displace the bromide to form the corresponding secondary and tertiary amines, respectively. Ammonia can also be used to generate the primary amine, although overalkylation can sometimes be an issue. Azide ion is another excellent nucleophile that can be used to introduce a nitrogen atom, and the resulting azide can be subsequently reduced to a primary amine or used in cycloaddition reactions.

Table 2: Heteroatom Installation via the Bromomethyl Handle

| Heteroatom | Nucleophile | Functional Group Formed |

| Oxygen | Alcohols, Phenols | Ethers |

| Sulfur | Thiols, Thiolates | Thioethers |

| Nitrogen | Amines, Azide | Amines, Azides |

Transformations of the 2-Nitrophenyl Moiety for Advanced Architectures

The 2-nitrophenyl group is not merely a passive substituent; it is a versatile functional group that can be chemically manipulated to generate more complex and valuable structures. The transformations of this moiety often serve as the key steps in the synthesis of advanced molecular architectures, including fused heterocyclic systems.

The reduction of the nitro group to an amine is one of the most common and synthetically useful transformations of the 2-nitrophenyl moiety. A variety of reducing agents can be employed for this purpose, with common choices including catalytic hydrogenation (e.g., H2/Pd-C), or metals in acidic media (e.g., Sn/HCl, Fe/HCl). The choice of reducing agent can be critical, especially in the presence of other sensitive functional groups.

The resulting aniline is a versatile intermediate. researchgate.net The amino group is nucleophilic and can readily participate in a range of reactions. For example, acylation with acid chlorides or anhydrides leads to the formation of amides, while reaction with isocyanates yields ureas. These reactions are valuable for the synthesis of a wide variety of compounds, including many with important biological activities. The aniline can also be diazotized and subjected to Sandmeyer-type reactions, further expanding its synthetic utility.

The strategic placement of the nitro group ortho to the furan ring provides a powerful tool for the synthesis of fused heterocyclic systems. airo.co.inorganic-chemistry.org Following reduction of the nitro group to an aniline, the resulting amino group is perfectly positioned to participate in intramolecular cyclization reactions.

For example, if the bromomethyl group has been previously converted to a functionality containing a suitable electrophilic center, an intramolecular cyclization can occur to form a new ring fused to the furan. More elegantly, the aniline itself can trigger cyclization reactions involving the furan ring or substituents on the furan ring.

A particularly powerful application is in the synthesis of indole derivatives. For instance, if the furan ring can be cleaved oxidatively, the resulting dicarbonyl compound can undergo condensation with the aniline to form an indole. Alternatively, intramolecular cyclization strategies can be envisioned where the aniline nitrogen attacks a suitable position on the furan ring or a side chain, leading to the formation of various fused N-heterocycles.

Regioselective and Stereoselective Functionalization of the Furan Core in Derivatization

There is currently no specific indexed research available that details the regioselective or stereoselective functionalization of the furan core of this compound. While methods exist for the regioselective synthesis of polysubstituted furans, such as those involving metalloradical cyclization of alkynes with α-diazocarbonyls, these methods focus on the initial construction of the furan ring rather than the subsequent functionalization of a pre-formed derivative like this compound.

In broader contexts, the functionalization of furan derivatives can be directed by the existing substituents. For instance, electrophilic substitution reactions on the furan ring typically occur at the C5 position, or at the C2 position if C5 is substituted. However, with both C2 and C5 positions occupied in the target molecule, reactions would be directed to the C3 and C4 positions. The electronic effects of the 2-nitrophenyl and bromomethyl groups would play a critical role in determining the outcome of such reactions, but specific experimental data for this compound is not present in the available literature. Similarly, stereoselective functionalizations, often involving asymmetric catalysis, have been developed for some furan derivatives, but none have been reported for this compound.

Development of Novel Reaction Methodologies Enabled by this compound as a Starting Material

The scientific literature does not currently describe novel reaction methodologies that have been specifically developed using this compound as a key starting material. The presence of the reactive bromomethyl group suggests its potential use in a variety of nucleophilic substitution reactions to introduce new functional groups or to build more complex molecular architectures. For example, it could potentially be used in the synthesis of ethers, esters, amines, or for carbon-carbon bond formation via reactions with carbanions.

Furthermore, the 2-nitrophenyl substituent could be a precursor for other functionalities. Reduction of the nitro group to an amine would provide an amino-phenyl-furan derivative, opening pathways to a different set of chemical transformations, such as diazotization or the formation of amides.

While these potential applications are based on the known reactivity of the functional groups present in the molecule, the development of specific, novel reaction methodologies originating from this compound has not been documented in the accessible scientific literature. Research on analogous structures, such as 2-(bromomethyl)-5-aryl-thiophenes, has shown utility in Suzuki cross-coupling reactions to form C-C bonds, but this has not been extended to the furan analogue .

Due to the absence of specific research data for this compound, no data tables or detailed research findings can be presented.

Computational Chemistry and Spectroscopic Characterization Relevant to Reactivity and Mechanism of 2 Bromomethyl 5 2 Nitrophenyl Furan

Quantum Mechanical Calculations for Electronic Structure and Reactivity Predictions

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the molecular properties and reactivity of organic compounds. These methods allow for the detailed examination of electronic structure, which governs chemical behavior.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to explain and predict chemical reactivity. numberanalytics.com It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is the orbital most likely to donate electrons in a reaction, characterizing the molecule's nucleophilicity, while the LUMO is the most likely to accept electrons, indicating its electrophilicity. malayajournal.org

For a molecule like 2-(Bromomethyl)-5-(2-nitrophenyl)furan, the HOMO is expected to have significant electron density localized on the electron-rich furan (B31954) ring and the π-system of the nitrophenyl group. The LUMO, conversely, would be predominantly located over the electron-deficient nitrophenyl ring, influenced by the strong electron-withdrawing nature of the nitro (-NO₂) group, as well as on the bromomethyl (-CH₂Br) group due to the electronegativity of bromine.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. malayajournal.org A smaller energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Computational studies on analogous substituted furans have reported energy gaps in the range of 3.0 to 4.0 eV, suggesting moderate reactivity. malayajournal.orgresearchgate.net

| Parameter | Predicted Characteristic | Implication for Reactivity |

|---|---|---|

| HOMO Localization | Primarily on the furan and phenyl π-systems | Site of electrophilic attack |

| LUMO Localization | Primarily on the nitrophenyl ring and C-Br bond | Site of nucleophilic attack |

| Estimated HOMO-LUMO Gap (ΔE) | ~3.0 - 4.0 eV | Indicates moderate chemical reactivity and stability |

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. It is an effective tool for identifying regions that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack. researchgate.netbhu.ac.in

In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas, which are susceptible to electrophilic attack. For this compound, these would be concentrated around the oxygen atoms of the nitro group and the oxygen atom of the furan ring. researchgate.netresearchgate.net Regions of positive electrostatic potential (colored blue) are electron-poor and represent likely sites for nucleophilic attack. Such areas would be expected around the hydrogen atoms and, significantly, on the carbon atom of the bromomethyl group, which is a classic electrophilic center. The σ-hole on the bromine atom would also present a site for specific interactions like halogen bonding. researchgate.net

| Molecular Region | Predicted Electrostatic Potential | Predicted Reactivity |

|---|---|---|

| Nitro Group Oxygens | Strongly Negative (Red) | Site for electrophilic attack, hydrogen bond acceptor |

| Furan Ring Oxygen | Negative (Red/Yellow) | Site for electrophilic attack, coordination to Lewis acids |

| Bromomethyl Group (CH₂Br) | Positive (Blue) on C and H atoms | Primary site for nucleophilic substitution |

| Aromatic Protons | Positive (Blue) | Weak electrophilic sites |

The three-dimensional structure and conformational flexibility of a molecule play a crucial role in determining its reactivity. For 2,5-disubstituted furans, a key consideration is the dihedral angle between the plane of the furan ring and the plane of the aryl substituent. Computational studies on similar 2,5-diaryl furans have shown that these systems tend to adopt a highly planar conformation, with dihedral angles close to 0°, to maximize π-conjugation. nih.govacs.org

Computational Studies on Reaction Energetics and Transition States of Transformations

Computational chemistry provides the means to model the entire energy profile of a chemical reaction, including the structures of reactants, products, intermediates, and, crucially, transition states. By calculating the energies of these species, key thermodynamic and kinetic parameters such as reaction enthalpies (ΔH), Gibbs free energies (ΔG), and activation energies (Ea) can be determined.

For this compound, a primary transformation of interest is the nucleophilic substitution at the bromomethyl group, a common reaction for benzylic-type halides. Computational modeling of this reaction (e.g., with a nucleophile like hydroxide (B78521) or an amine) would involve:

Geometry Optimization: Calculating the lowest energy structures of the reactant, nucleophile, and product.

Transition State Search: Locating the transition state structure on the potential energy surface that connects the reactants and products.

Frequency Calculations: Confirming the nature of the stationary points (minima for reactants/products, first-order saddle point for the transition state) and calculating zero-point vibrational energies and thermal corrections to obtain ΔH and ΔG.

Such studies would quantify the feasibility of the reaction and provide insight into the reaction mechanism (e.g., SN1 vs. SN2 character). While specific studies on this molecule are lacking, research on the decomposition and reaction mechanisms of other furan derivatives demonstrates the utility of these methods in understanding reaction pathways. rsc.org

Advanced Spectroscopic Investigations for Structural Elucidation and Mechanistic Probes

Spectroscopic techniques are indispensable for confirming the structure of synthesized molecules and for probing reaction mechanisms.

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR would provide definitive evidence for the structure of this compound. Based on the analysis of similar compounds, a complete assignment of the NMR spectra can be predicted. mdpi.comrsc.orgnih.gov

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each type of proton. The methylene (B1212753) protons (-CH₂Br) would likely appear as a singlet around 4.5-4.7 ppm. The two protons on the furan ring are in different chemical environments and would appear as two distinct doublets, likely between 6.5 and 7.5 ppm, with a small coupling constant characteristic of furan ring protons. The four protons of the ortho-substituted nitrophenyl group would appear as a complex multiplet pattern in the aromatic region, typically between 7.5 and 8.2 ppm.

¹³C NMR: The carbon NMR spectrum would show signals for all ten carbon atoms in the molecule. The bromomethyl carbon (-CH₂Br) is expected to be in the 20-30 ppm range. The four carbons of the furan ring would appear in the region of approximately 110-160 ppm. The six carbons of the nitrophenyl ring would also resonate in the aromatic region (120-150 ppm), with the carbon atom attached to the nitro group being significantly influenced by its electron-withdrawing effect.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| -CH₂Br | ~4.6 (s, 2H) | ~25 |

| Furan H-3/H-4 | ~6.7 (d, 1H), ~7.2 (d, 1H) | ~112, ~118 |

| Furan C-2/C-5 | - | ~155, ~158 |

| Nitrophenyl Ar-H | ~7.6-8.2 (m, 4H) | - |

| Nitrophenyl Ar-C | - | ~124-135 |

| Nitrophenyl Ar-C-NO₂ | - | ~148 |

| Nitrophenyl Ar-C-Furan | - | ~128 |

s = singlet, d = doublet, m = multiplet

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

No specific Infrared (IR) or Raman spectroscopy data for this compound is available in the reviewed literature. A detailed analysis of its vibrational modes, which would confirm the presence of key functional groups such as the C-Br bond of the bromomethyl group, the C-NO2 stretching of the nitro group, and the characteristic vibrations of the furan and phenyl rings, cannot be provided without experimental spectra or computational modeling of this specific molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

There is no available Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound. An analysis of the electronic transitions, including π → π* and n → π* transitions, which would provide insights into the conjugated system of the molecule, is not possible without the relevant experimental data.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

Specific High-Resolution Mass Spectrometry (HRMS) data for this compound, which would provide its exact mass and fragmentation pattern, could not be found in the existing literature. This information is essential for confirming the elemental composition and elucidating the structure of the molecule.

Q & A

Q. What are the common synthetic routes for 2-(bromomethyl)-5-(2-nitrophenyl)furan, and how are reaction conditions optimized?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example:

Q. Optimization considerations :

Q. How is structural characterization performed for this compound?

Key techniques include:

- X-ray crystallography : Resolves bond lengths/angles (e.g., C-Br = 1.93 Å, furan ring planarity deviations <0.002 Å) .

- NMR spectroscopy :

- Mass spectrometry : ESI-MS or GC-MS to confirm molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the bromomethyl group in cross-coupling reactions?

The bromomethyl group acts as an electrophilic site due to:

- High leaving-group ability of Br⁻ (polarizability = 3.05 ų), facilitating SN2 substitutions .

- Stabilization of transition states via resonance with the nitro group (meta-directing effect) .

Example reaction : Suzuki-Miyaura coupling with arylboronic acids yields biaryl derivatives. Key parameters:

- Catalyst: Pd(PPh₃)₄ (1–2 mol%).

- Base: K₂CO₃ in THF/H₂O (3:1) at 80°C .

Q. How does the nitro group influence the compound’s electronic properties and stability?

The nitro group (-NO₂):

- Induces strong electron-withdrawing effects (Hammett σₚ = +1.27), polarizing the furan ring .

- Enhances thermal stability (decomposition temperature >200°C via TGA) but reduces solubility in polar solvents (logP = 2.8) .

- Participates in intramolecular charge-transfer interactions, as evidenced by UV-Vis λmax shifts (e.g., 320 → 350 nm in DMSO) .

Q. What challenges arise in purifying this compound, and how are they mitigated?

Challenges :

- Co-elution of brominated byproducts during chromatography.

- Hydrolytic instability in protic solvents (e.g., H₂O, MeOH).

Q. Solutions :

Q. What biological activities are associated with this compound, and how are structure-activity relationships (SAR) studied?

- Antibacterial activity : The 5-nitro group enables redox cycling, generating reactive oxygen species (ROS) in bacterial cells .

- SAR studies :

Q. How are computational methods used to predict the compound’s reactivity or interactions?

- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to predict electrophilic sites (e.g., Fukui indices for Br: f⁺ = 0.45) .

- Molecular docking : Models interactions with bacterial nitroreductases (binding energy = –8.2 kcal/mol) .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points: How to validate experimental data?

Q. Conflicting NMR assignments for aromatic protons: What causes variability?

- Root cause : Solvent-dependent shifts (e.g., δ 7.4 in CDCl₃ vs. δ 7.6 in DMSO-d₆).

- Resolution :

- Use COSY and NOESY to confirm coupling patterns.

- Compare with computed NMR (GIAO method at B3LYP/6-311+G(d,p)) .

Q. Why do some studies report low yields in alkylation reactions?

- Key factors :

- Competing elimination pathways (e.g., β-hydride elimination in basic conditions).

- Steric hindrance from the 2-nitrophenyl group.

- Improvement :

- Use bulky bases (e.g., DBU) to suppress elimination.

- Employ phase-transfer catalysts (e.g., TBAB) in biphasic systems .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

| Property | Value | Method/Source |

|---|---|---|

| Molecular weight | 292.08 g/mol | ESI-MS |

| Melting point | 118–122°C | DSC |

| logP (octanol/water) | 2.8 ± 0.3 | Shake-flask |

| λmax (UV-Vis in DMSO) | 350 nm | Spectrophotometry |

Q. Table 2. Comparative Reactivity of Halogen Substituents

| Substituent | Reaction Rate (k, s⁻¹) | Product Yield (%) |

|---|---|---|

| Br | 1.2 × 10⁻³ | 85 |

| Cl | 4.5 × 10⁻⁴ | 62 |

| I | 2.8 × 10⁻³ | 78 (with side products) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.